molecular formula C11H13N3 B1242895 5,6,7-Trimethyl-1,8-naphthyridin-2-amine CAS No. 69587-84-4

5,6,7-Trimethyl-1,8-naphthyridin-2-amine

Cat. No.: B1242895
CAS No.: 69587-84-4
M. Wt: 187.24 g/mol
InChI Key: ZZZNDZVOGHOUET-UHFFFAOYSA-N
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Description

5,6,7-Trimethyl-1,8-naphthyridin-2-amine: is a heterocyclic compound with the molecular formula C11H13N3 and a molecular weight of 187.24 g/mol . It is a derivative of naphthyridine, characterized by the presence of three methyl groups at positions 5, 6, and 7, and an amino group at position 2.

Scientific Research Applications

Chemistry: 5,6,7-Trimethyl-1,8-naphthyridin-2-amine is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in the design of new drugs. Its structural features make it a candidate for developing inhibitors of specific enzymes and receptors .

Industry: The compound’s unique properties make it suitable for use in the development of specialty chemicals and advanced materials. It is also explored for its potential in catalysis and as a ligand in coordination chemistry .

Biochemical Analysis

Biochemical Properties

5,6,7-Trimethyl-1,8-naphthyridin-2-amine plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to bind with certain kinases, thereby modulating their phosphorylation activity . Additionally, this compound can interact with nucleic acids, potentially affecting transcription and replication processes .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving MAPK and PI3K/Akt pathways . This compound can alter gene expression, leading to changes in cellular metabolism and function. For example, in certain cancer cell lines, this compound has been reported to induce apoptosis by upregulating pro-apoptotic genes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as DNA and proteins, altering their structure and function . This binding can lead to enzyme inhibition or activation, depending on the target enzyme. For instance, this compound has been found to inhibit topoisomerase II, an enzyme crucial for DNA replication . Additionally, it can modulate gene expression by interacting with transcription factors .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are critical for its application in research. Over time, this compound can undergo degradation, leading to a decrease in its efficacy . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro settings . In vivo studies have also indicated that prolonged exposure to this compound can lead to cumulative effects on cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to have minimal adverse effects, while higher doses can lead to toxicity . Threshold effects have been noted, where a specific dosage range induces significant biochemical changes without causing toxicity . At very high doses, this compound can cause adverse effects, including hepatotoxicity and nephrotoxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing its metabolic flux . This interaction can lead to changes in metabolite levels, affecting overall cellular metabolism . Additionally, this compound can act as a substrate for certain enzymes, further integrating into metabolic pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins . These interactions influence its localization and accumulation in different cellular compartments . For instance, it has been observed to accumulate in the nucleus, where it can exert its effects on DNA and transcription processes .

Subcellular Localization

This compound is primarily localized in the nucleus, although it can also be found in other subcellular compartments . Its activity and function are influenced by its localization, with nuclear accumulation being crucial for its interaction with DNA and transcription factors . Post-translational modifications and targeting signals play a role in directing this compound to specific cellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6,7-Trimethyl-1,8-naphthyridin-2-amine typically involves the condensation of 2,6-diaminopyridine with 3-methyl-2,4-pentanedione under acidic conditions . The reaction proceeds through the formation of an intermediate Schiff base, which undergoes cyclization to yield the desired naphthyridine derivative. The reaction conditions often include heating the reaction mixture to facilitate the cyclization process.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 5,6,7-Trimethyl-1,8-naphthyridin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 5,6,7-Trimethyl-1,8-naphthyridin-2-amine depends on its specific application. In medicinal chemistry, it may act by binding to molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the amino group and the methyl substituents can influence its binding affinity and specificity . The compound may interact with biological pathways involved in cell signaling, metabolism, or gene expression .

Comparison with Similar Compounds

Uniqueness: 5,6,7-Trimethyl-1,8-naphthyridin-2-amine is unique due to the specific positioning of the methyl groups and the amino group, which can significantly influence its chemical reactivity and biological activity. The presence of these substituents can enhance its solubility, stability, and binding interactions compared to its non-methylated counterparts .

Properties

IUPAC Name

5,6,7-trimethyl-1,8-naphthyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c1-6-7(2)9-4-5-10(12)14-11(9)13-8(6)3/h4-5H,1-3H3,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZZNDZVOGHOUET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N=C1C)N=C(C=C2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40429458
Record name 5,6,7-trimethyl-1,8-naphthyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40429458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69587-84-4
Record name 5,6,7-trimethyl-1,8-naphthyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40429458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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